molecular formula C18H29N3O4S B2457795 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-84-4

4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2457795
CAS No.: 2034283-84-4
M. Wt: 383.51
InChI Key: FUCKOSDMVUQHPK-UHFFFAOYSA-N
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Description

The compound “4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive motifs .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups and a cyclic structure . The exact structure would depend on the specific arrangement and stereochemistry of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the sulfonamide group, and the methoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar methoxyphenyl group could impact its solubility and stability .

Scientific Research Applications

Blood-Brain Barrier Penetration Studies

Research on acridine antitumor drugs, including analogs like CI-921 which shares structural features such as methoxyphenyl and sulfonamide groups, demonstrates the penetration of these compounds through the blood-brain barrier. This suggests potential applications in developing central nervous system (CNS)-active therapeutic agents (Cornford, Young, & Paxton, 2004).

Synthesis and Biological Activity of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, incorporating methoxy and sulfonamide functionalities, explores their anti-inflammatory and analgesic activities. This demonstrates the utility of these functional groups in synthesizing compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity Studies

The synthesis and evaluation of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds for their antimicrobial activities against a variety of pathogens highlight the application of sulfonamide-based compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibitory and Kinetics Mechanism Studies

A study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides for their Alzheimer’s disease therapeutic potential through acetylcholinesterase inhibitory activity exemplifies the research into sulfonamide compounds for neurological disorder treatments (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Synthesis and Characterization of Polymers

The synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile, involving ester and amide functionalities, shed light on the development of high-performance materials with potential applications in various industries (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, suggesting potential applications in drug discovery .

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-20(2)18(22)21-11-8-16(9-12-21)14-19-26(23,24)13-10-15-4-6-17(25-3)7-5-15/h4-7,16,19H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKOSDMVUQHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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